Lipoamido-PEG3-OH
Description
Lipoamido-PEG3-alcohol (CAS: 1342764-64-0) is a bifunctional compound featuring a lipoamide group, a triethylene glycol (PEG3) spacer, and a terminal hydroxyl group. Its molecular formula is C₁₆H₃₁NO₅S₂, with a molecular weight of 381.55 g/mol . The lipoamide moiety provides hydrophobic and cell membrane-targeting properties, while the PEG3 chain enhances aqueous solubility and biocompatibility. Structurally, the hydroxyl group enables further derivatization, making it a versatile building block in chemical synthesis, particularly for PROTACs (proteolysis-targeting chimeras) .
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO5S2/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)4-2-1-3-15-5-14-23-24-15/h15,18H,1-14H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNNKKYGPYWQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipoamido-PEG3-alcohol is synthesized through a series of chemical reactions involving the coupling of a lipoamide moiety with a PEG chain that terminates in an alcohol group. The synthesis typically involves the following steps:
Activation of the Lipoamide Moiety: The lipoamide moiety is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling with PEG Chain: The activated lipoamide is then reacted with a PEG chain that has a terminal hydroxyl group. This reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under an inert atmosphere.
Purification: The resulting product is purified using techniques such as column chromatography to obtain Lipoamido-PEG3-alcohol with high purity
Industrial Production Methods: Industrial production of Lipoamido-PEG3-alcohol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions: Lipoamido-PEG3-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The lipoamide moiety can be reduced to form thiols.
Substitution: The alcohol group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA)
Major Products:
Scientific Research Applications
Lipoamido-PEG3-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the development of drug delivery systems.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in the formulation of pharmaceuticals to improve drug solubility and bioavailability.
Industry: Applied in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of Lipoamido-PEG3-alcohol involves its ability to act as a linker or spacer in various chemical and biological systems. The lipoamide moiety can interact with thiol groups in proteins or other biomolecules, while the PEG chain enhances solubility and stability. The alcohol group can be further derivatized to introduce additional functional groups, allowing for targeted modifications .
Comparison with Similar Compounds
Physical Properties :
- Appearance : Solid powder or viscous liquid (depending on purity and storage conditions) .
- Solubility : Soluble in polar organic solvents (e.g., DMSO, DMF) and water, owing to the hydrophilic PEG3 spacer .
- Storage : Recommended at –20°C under inert gas to prevent degradation .
Comparison with Similar Compounds
The structural and functional nuances of Lipoamido-PEG3-alcohol can be better understood by comparing it with analogous PEGylated lipoamide derivatives. Below is a detailed analysis:
Structural and Functional Comparison
(1) PEG Chain Length
- Lipoamido-PEG3-alcohol vs. Lipoamido-PEG2-alcohol :
- The PEG3 chain in Lipoamido-PEG3-alcohol provides enhanced hydrophilicity and flexibility compared to PEG2, improving solubility in aqueous environments .
- PEG2 derivatives (e.g., Lipoamido-PEG2-alcohol) are preferred for applications requiring reduced steric hindrance , such as small-molecule conjugates .
(2) Terminal Functional Groups
- Hydroxyl (–OH) vs. Azide (–N₃) :
- The hydroxyl group in Lipoamido-PEG3-alcohol allows esterification or etherification , while the azide in Lipoamido-PEG3-azide enables click chemistry (e.g., CuAAC reactions with alkynes) .
- Example: Lipoamido-PEG3-azide is used for site-specific protein labeling, whereas Lipoamido-PEG3-alcohol is leveraged for covalent bonding via hydroxyl-reactive linkers .
(3) Core Functional Moieties
- Lipoamide vs. Aminooxy: Lipoamide derivatives interact with cell membranes due to their hydrophobic dithiolane ring, facilitating intracellular delivery . Aminooxy-PEG3-alcohol, lacking lipoamide, is specialized for oxime ligation with carbonyl groups, useful in antibody-drug conjugate (ADC) synthesis .
(4) Heterobifunctionality
- Compounds like Aminoxy-PEG2-azide combine aminooxy and azide groups, enabling dual conjugation strategies (e.g., sequential oxime and click reactions) .
Stability and Handling Considerations
Biological Activity
Lipoamido-PEG3-alcohol is a specialized compound that integrates a lipoamide moiety with a polyethylene glycol (PEG) chain, culminating in a terminal alcohol group. This unique structure imparts significant biological activity, making it valuable in various fields such as drug delivery, bioconjugation, and biomolecular modifications. This article explores its synthesis, mechanism of action, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 381.55 g/mol
- Functional Groups : Lipoamide moiety, PEG chain, terminal alcohol group
The presence of the PEG chain enhances the solubility of Lipoamido-PEG3-alcohol in aqueous environments, while the lipoamide moiety provides reactive sites for further chemical modifications.
Lipoamido-PEG3-alcohol acts primarily as a linker in various chemical and biological systems. Its mechanism can be summarized as follows:
- Linker Functionality : The lipoamide moiety can interact with thiol groups in proteins or other biomolecules, facilitating covalent bonding.
- Enhanced Solubility : The PEG chain increases the solubility and stability of the compound in biological fluids.
- Functionalization Potential : The terminal alcohol group allows for further derivatization to introduce additional functionalities, enabling targeted modifications.
Applications
Lipoamido-PEG3-alcohol has diverse applications across several domains:
- Drug Delivery Systems : It is widely used in the formulation of liposomes and nanoparticles for targeted drug delivery. The lipoamide group can form disulfide bonds with drugs, allowing for controlled release upon reduction by intracellular glutathione .
- Bioconjugation : The compound serves as a versatile tool for modifying biomolecules to enhance their solubility and stability, thereby improving their pharmacokinetic profiles.
- Polymer Production : In industrial applications, Lipoamido-PEG3-alcohol is utilized to create polymers with specific properties tailored for various uses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Lipoamido-PEG1-alcohol | Shorter PEG chain | Less solubility |
| Lipoamido-PEG2-alcohol | Intermediate PEG chain length | Moderate solubility |
| Lipoamido-PEG4-alcohol | Longer PEG chain with a carboxylic acid | Higher solubility |
Lipoamido-PEG3-alcohol stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly effective as a linker compared to its shorter or longer counterparts.
Case Studies and Research Findings
- Targeted Drug Delivery :
-
Bioconjugation Applications :
- Research highlighted the use of Lipoamido-PEG3-alcohol in modifying monoclonal antibodies to improve their therapeutic efficacy by enhancing solubility and stability while maintaining bioactivity.
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Polymer Synthesis :
- In polymer chemistry, Lipoamido-PEG3-alcohol was employed as a building block for synthesizing novel polymeric materials that exhibit enhanced mechanical properties and biocompatibility for biomedical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
